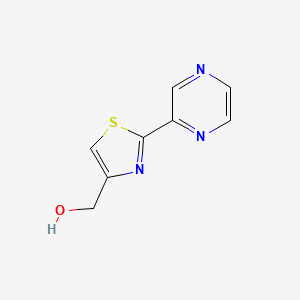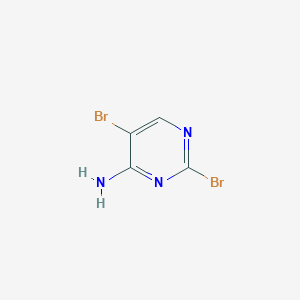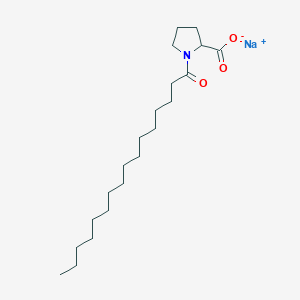
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that contains both pyrazine and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol typically involves the condensation of pyrazine derivatives with thiazole derivatives under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine and thiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups into the pyrazine or thiazole rings.
科学研究应用
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol: Similar structure but contains a pyridine ring instead of a pyrazine ring.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures but different ring systems.
Benzothiazole derivatives: Compounds with a thiazole ring fused to a benzene ring, used in various applications.
Uniqueness
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is unique due to the combination of pyrazine and thiazole rings in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.
属性
分子式 |
C8H7N3OS |
|---|---|
分子量 |
193.23 g/mol |
IUPAC 名称 |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C8H7N3OS/c12-4-6-5-13-8(11-6)7-3-9-1-2-10-7/h1-3,5,12H,4H2 |
InChI 键 |
FEZRHXOTTFDURA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)



![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)

![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)

![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)


